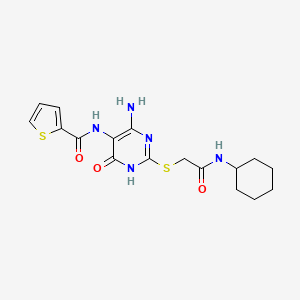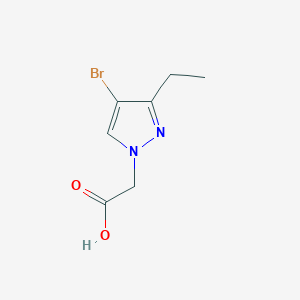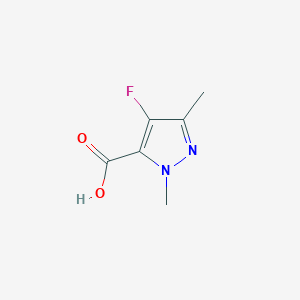
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide, also known as DTTA, is a thienoacetic acid derivative that has been extensively studied for its potential use in various scientific research applications. DTTA is a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in regulating gene expression and chromatin structure.
作用機序
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide inhibits HDAC activity by binding to the catalytic site of the enzyme, preventing it from deacetylating histone proteins. This results in an increase in acetylation of histones, which leads to changes in chromatin structure and gene expression. The exact mechanism by which N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide exerts its anti-inflammatory and neuroprotective effects is not fully understood, but it is thought to involve modulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. In addition, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide has been shown to have anti-inflammatory and neuroprotective effects in various preclinical studies. However, the exact biochemical and physiological effects of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide in humans are not yet fully understood.
実験室実験の利点と制限
One of the main advantages of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide is its potent inhibitory activity against HDAC, which makes it a promising candidate for cancer research. However, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide research, including:
1. Investigation of the potential use of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide in combination with other anticancer agents for the treatment of various types of cancer.
2. Further exploration of the anti-inflammatory and neuroprotective properties of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide, and its potential use in the treatment of neurodegenerative diseases.
3. Development of more efficient synthesis methods for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide to increase its yield and purity.
4. Investigation of the mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide in humans, and its potential side effects and toxicity.
5. Evaluation of the pharmacokinetics and pharmacodynamics of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide in humans, and its potential use as a therapeutic agent.
合成法
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide can be synthesized using a multi-step process involving the reaction of 2-bromo-1,1-dioxido-2,3-dihydrothiophene with phenylthiourea to form 2-(phenylthio)-1,1-dioxido-2,3-dihydrothiophene. This intermediate is then reacted with 2-bromo-2-thiopheneacetic acid to yield N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide.
科学的研究の応用
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide has been studied extensively for its potential use as an anticancer agent due to its ability to inhibit HDAC activity. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising target for cancer therapy. In addition to its potential use in cancer research, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide has also been investigated for its anti-inflammatory and neuroprotective properties.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenyl-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-16(11-15-7-4-9-21-15)17(13-5-2-1-3-6-13)14-8-10-22(19,20)12-14/h1-10,14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUKWWGKVGFLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-thien-2-ylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)(cyano)methyl]-4-(pyridin-3-yloxy)butanamide](/img/structure/B3007893.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B3007895.png)
![(E)-4-(Dimethylamino)-N-[(4-methylphenyl)methyl]-N-prop-2-ynylbut-2-enamide](/img/structure/B3007896.png)


![2-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B3007902.png)
![N-[4-(difluoromethylsulfonyl)phenyl]-2-methoxy-5-morpholin-4-ylsulfonylbenzamide](/img/structure/B3007903.png)
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B3007904.png)
![[5-(3-Chloro-4-methylphenyl)furan-2-yl]methanol](/img/structure/B3007906.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2,5-dimethoxyphenethyl)propanamide](/img/structure/B3007911.png)
![2-[(3S,4S)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B3007912.png)
![N-(2-chlorophenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B3007913.png)